molecular formula C10H13Cl2NO2 B13143564 Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-HCl

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-HCl

Cat. No.: B13143564
M. Wt: 250.12 g/mol
InChI Key: LRTVYMMSQHSIIN-SBSPUUFOSA-N
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Description

Chemical Name: Benzeneacetic acid, α-amino-4-chloro-, ethyl ester, (R)-HCl Synonyms: D-4-Chlorophenylglycine hydrochloride; (R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride . Molecular Formula: C₁₀H₁₁Cl₂NO₂ (calculated from ). Structural Features:

  • A benzene ring substituted with a chlorine atom at the para (4th) position.
  • An α-amino group attached to the acetic acid backbone.
  • Ethyl ester functional group.
  • Hydrochloride salt form, with the (R)-enantiomer configuration.

Applications: This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for drugs requiring enantioselective activity. Its hydrochloride salt enhances solubility and stability .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H/t9-;/m1./s1

InChI Key

LRTVYMMSQHSIIN-SBSPUUFOSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl typically involves the esterification of benzeneacetic acid derivatives. The process may include the following steps:

    Esterification: Benzeneacetic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

    Amination: The ethyl ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.

    Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the para position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous monitoring and quality control are essential to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amino or ester groups.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as primary amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)-HCl, also known as ethyl D-phenylglycinate hydrochloride, is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of benzeneacetic acid, containing an amino group at the alpha position and a chlorine atom at the para position on the benzene ring, and is utilized in scientific research because of its unique chemical properties.

Overview

Description: this compound is a derivative of benzeneacetic acid.
Properties:

  • Molecular Formula: C10H13Cl2NO2
  • Molecular Weight: 250.12 g/mol
  • CAS Number: 1958125-90-0
  • Melting Point: 189-190 °C

Applications

This compound, shows a range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.

Anticancer Activity: Studies indicate that compounds similar to benzeneacetic acid can inhibit the proliferation of various cancer cell lines.
Neuroprotective Effects: Research suggests potential neuroprotective properties that may be beneficial in conditions like neurodegenerative diseases.
Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial and fungal strains.

Research Findings

  • Anticancer Activity: A study in Chemical Reviews highlighted the anticancer potential of benzeneacetic acid derivatives, showing significant inhibition of cell growth against various human cancer cell lines, with IC50 values ranging from 0.06 to 1.14 µM, depending on the cancer type. It exhibited higher potency than standard chemotherapeutic agents like Combretastatin-A4 (CA-4) in some instances.
  • Neuroprotective Effects: Research on animal models demonstrated that the administration of benzeneacetic acid derivatives resulted in reduced neuronal damage following induced ischemia. The mechanism was linked to the compound's ability to modulate inflammatory pathways and enhance neuronal survival.
  • Antimicrobial Properties: An investigation into the antimicrobial efficacy of benzeneacetic acid derivatives revealed that they possess notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzeneacetic Acid Derivatives

The following table compares the target compound with structurally related benzeneacetic acid derivatives:

Compound Name Molecular Formula Benzene Substituent(s) Alpha Substituent(s) Ester Group Key Applications References
Target Compound (D-4-Chlorophenylglycine HCl) C₁₀H₁₁Cl₂NO₂ 4-Chloro Amino (-NH₂) Ethyl Chiral pharmaceutical intermediate
Eucatropine Hydrochloride C₁₇H₂₅NO₃·HCl None Hydroxy (-OH) 1,2,2,6-Tetramethyl-4-piperidinyl Anticholinergic agent (eye drops)
Oxybutynin Chloride C₂₂H₃₁NO₃·HCl None Cyclohexyl + Hydroxy 4-(Diethylamino)-2-butynyl Antispasmodic (overactive bladder)
Ethyl 4-(Aminomethyl)phenylacetate Hydrochloride C₁₁H₁₆ClNO₂ 4-Aminomethyl None Ethyl Intermediate in peptide synthesis
Methyl 4-Aminophenylacetate Hydrochloride C₉H₁₂ClNO₂ 4-Amino None Methyl Precursor for bioactive molecules
Chlorobenzilate (Ethyl ester) C₁₆H₁₄Cl₂O₃ 4-Chloro + 4-Chlorophenyl Hydroxy Ethyl Acaricide (pesticide)
Fenbutrazate Hydrochloride C₂₃H₃₀ClNO₃ None Ethyl 2-(3-Methyl-2-phenylmorpholino)ethyl Appetite suppressant (historical use)

Key Differences and Implications

A. Substituent Effects on Bioactivity
  • Amino vs. Hydroxy Groups: The α-amino group in the target compound enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors). In contrast, Eucatropine’s α-hydroxy group contributes to its anticholinergic activity by mimicking acetylcholine’s structure .
  • Chiral Center : The (R)-configuration in the target compound is critical for enantioselective synthesis, whereas Oxybutynin’s racemic mixture (±) broadens its pharmacological effects .
B. Ester Group Modifications
  • Ethyl vs. Methyl Esters : Ethyl esters (target compound, Chlorobenzilate) generally exhibit slower hydrolysis rates than methyl esters (), prolonging bioavailability .
  • Complex Esters: Oxybutynin’s 4-(diethylamino)-2-butynyl ester enhances lipophilicity, facilitating blood-brain barrier penetration for neurological effects .

Research Findings and Data

Solubility and Stability

  • Hydrochloride Salts : The target compound and Oxybutynin HCl show improved water solubility compared to free bases, enabling parenteral formulations .
  • Ester Stability : Ethyl esters in Chlorobenzilate degrade faster under alkaline conditions than methyl esters, impacting shelf-life .

Pharmacokinetic Profiles

Compound Half-Life (Hours) Metabolic Pathway
Oxybutynin Chloride 2–3 Hepatic CYP3A4 oxidation
Eucatropine Hydrochloride 1–2 Ester hydrolysis → renal excretion
Target Compound N/A Enzymatic resolution (chiral separation)

Data synthesized from , and 19.

Biological Activity

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)-HCl, commonly referred to as ethyl D-phenylglycinate hydrochloride , is a compound with notable biological activities that have been the subject of various studies. This article reviews its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on a synthesis of diverse research findings.

  • Molecular Formula : C10_{10}H13_{13}Cl2_2NO2_2
  • Molecular Weight : 250.12 g/mol
  • CAS Number : 1958125-90-0
  • Melting Point : 189-190 °C

Biological Activity Overview

Benzeneacetic acid derivatives, including the hydrochloride form of ethyl D-phenylglycinate, exhibit a range of biological activities. These include:

  • Anticancer Activity : Studies have shown that compounds similar to benzeneacetic acid can inhibit the proliferation of various cancer cell lines.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties that may be beneficial in conditions like neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through caspase activation, leading to programmed cell death.
  • Modulation of Neurotransmitter Activity : There is evidence suggesting that these compounds may influence neurotransmitter systems, particularly in models of neurodegeneration.
  • Antioxidant Activity : Some studies report that these compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

A study published in Chemical Reviews highlighted the anticancer potential of benzeneacetic acid derivatives. The compound was tested against various human cancer cell lines, showing significant inhibition of cell growth with IC50_{50} values ranging from 0.06 to 1.14 µM depending on the cancer type. Notably, it exhibited higher potency than standard chemotherapeutic agents like Combretastatin-A4 (CA-4) in some cases .

Neuroprotective Effects

Research conducted on animal models demonstrated that the administration of benzeneacetic acid derivatives resulted in reduced neuronal damage following induced ischemia. The mechanism was linked to the compound's ability to modulate inflammatory pathways and enhance neuronal survival .

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of benzeneacetic acid derivatives revealed that they possess notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerIC50_{50} values 0.06 - 1.14 µM
NeuroprotectiveReduced neuronal damage in ischemia models
AntimicrobialEffective against Gram-positive/negative

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